

# Unveiling the Skin Sensitization Profiles of Liral and Lyral: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive examination of the fragrance ingredient Lyral (also known as **Liral** or its chemical name, Hydroxyisohexyl 3-cyclohexene carboxaldehyde - HICC) reveals a significant potential for skin sensitization, leading to its classification as a known human contact allergen. While robust quantitative data for a direct comparison with a distinct substance named "**Liral**" is not publicly available—suggesting "**Liral**" is likely a common synonym or misspelling of Lyral—this guide provides a detailed analysis of Lyral's sensitizing properties based on established in vivo and in vitro testing methodologies. This information is crucial for researchers, scientists, and drug development professionals in the fields of dermatology, toxicology, and product safety assessment.

## **Executive Summary of Skin Sensitization Potential**

Lyral has been extensively studied and is recognized as a potent skin sensitizer. The primary quantitative measure of in vivo skin sensitization potential is the EC3 (Effective Concentration required to produce a three-fold increase in lymphocyte proliferation) value derived from the murine Local Lymph Node Assay (LLNA). For Lyral, a range of EC3 values has been reported, with some studies indicating a value as low as 2.1%, categorizing it as a moderate sensitizer. Due to its established sensitizing properties and the prevalence of allergic contact dermatitis in consumers, the use of Lyral in cosmetic products has been banned in the European Union.

Quantitative data from in vitro and in chemico alternative methods such as the Direct Peptide Reactivity Assay (DPRA), human Cell Line Activation Test (h-CLAT), and KeratinoSens™ assay



for Lyral are not readily available in the public domain. However, the collective evidence from human data and in vivo studies was sufficient for regulatory bodies to take action.

## **Quantitative Data on Skin Sensitization**

The following table summarizes the available quantitative data for Lyral's skin sensitization potential. No distinct data for "**Liral**" was found in the scientific literature, supporting the conclusion that it is synonymous with Lyral.

| Test<br>Substance     | Assay                       | Endpoint                | Result                      | Sensitization Potential Classification |
|-----------------------|-----------------------------|-------------------------|-----------------------------|----------------------------------------|
| Lyral (HICC)          | LLNA                        | EC3                     | ~2.1%                       | Moderate                               |
| Lyral (HICC)          | DPRA                        | % Cysteine<br>Depletion | Data not publicly available | -                                      |
| % Lysine<br>Depletion | Data not publicly available | -                       |                             |                                        |
| Lyral (HICC)          | h-CLAT                      | CD54/CD86<br>Expression | Data not publicly available | -                                      |
| Lyral (HICC)          | KeratinoSens™               | Luciferase<br>Induction | Data not publicly available | -                                      |

## Key Signaling Pathway in Skin Sensitization

Chemical sensitizers like Lyral are known to activate the Keap1-Nrf2 signaling pathway in keratinocytes. This is a key event in the adverse outcome pathway (AOP) for skin sensitization. The binding of the chemical to sensor proteins like Keap1 leads to the dissociation of the transcription factor Nrf2, which then translocates to the nucleus and activates the Antioxidant Response Element (ARE). This results in the transcription of a battery of cytoprotective genes.

Figure 1: Simplified Keap1-Nrf2 signaling pathway activation by a skin sensitizer.

## **Experimental Protocols**



The assessment of skin sensitization potential relies on a battery of validated in vivo and in vitro tests. Below are the detailed methodologies for the key experiments cited.

## Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear.



Click to download full resolution via product page

Figure 2: Experimental workflow for the Local Lymph Node Assay (LLNA).



#### Protocol:

- Animal Model: Female CBA/J mice are typically used.
- Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil 4:1) at a minimum of three concentrations. A vehicle control and a positive control are also included.
- Application: 25 μL of the test substance, vehicle control, or positive control is applied to the dorsum of each ear of the mice daily for three consecutive days.
- Proliferation Measurement: On day 6, mice are injected intravenously with <sup>3</sup>H-methyl thymidine.
- Lymph Node Excision: Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
- Cell Preparation and Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of <sup>3</sup>H-methyl thymidine is measured using a scintillation counter.
- Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per test group by the mean DPM of the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value is interpolated from the dose-response curve.

## Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the reaction with skin proteins.





Click to download full resolution via product page

Figure 3: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

#### Protocol:

- Peptide Solutions: Synthetic peptides containing cysteine and lysine are prepared in a suitable buffer.
- Test Chemical Preparation: The test chemical is dissolved in an appropriate solvent (e.g., acetonitrile).
- Incubation: The test chemical is incubated with the cysteine and lysine peptide solutions for 24 hours at room temperature.



- Analysis: The concentration of the remaining unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to categorize the substance into one of four reactivity classes, which correlates with its skin sensitization potential.

## Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro method that measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) following exposure to a test chemical, mimicking dendritic cell activation.





Click to download full resolution via product page

Figure 4: Experimental workflow for the human Cell Line Activation Test (h-CLAT).

#### Protocol:

- Cell Culture: The human monocytic leukemia cell line THP-1 is cultured under standard conditions.
- Exposure: Cells are exposed to at least eight concentrations of the test chemical for 24 hours.



- Staining: After exposure, cells are stained with fluorescently labeled antibodies specific for CD54 and CD86.
- Flow Cytometry: The expression levels of CD54 and CD86 are measured using a flow cytometer.
- Viability Assessment: Cell viability is determined concurrently, typically using propidium iodide staining.
- Data Analysis: The Relative Fluorescence Intensity (RFI) for CD54 and CD86 is calculated. A
  substance is predicted as a sensitizer if the RFI of CD86 is ≥ 150% in two of three
  independent experiments or the RFI of CD54 is ≥ 200% in two of three independent
  experiments, at concentrations where cell viability is > 50%.

## KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is an in vitro method that uses a transgenic human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of an ARE element to measure the activation of the Keap1-Nrf2 pathway.





Click to download full resolution via product page

**Figure 5:** Experimental workflow for the KeratinoSens™ Assay.

#### Protocol:

- Cell Culture: The KeratinoSens™ cell line is cultured in appropriate media.
- Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.
- Luciferase Assay: After incubation, the luciferase activity is measured using a luminometer.
- Viability Assay: Cell viability is assessed in parallel using a method such as the MTT assay.
- Data Analysis: The fold induction of the luciferase gene is calculated relative to the vehicle control. The EC1.5 value (the concentration at which luciferase induction reaches 1.5-fold) is



determined. A chemical is classified as a sensitizer if the EC1.5 is less than 1000  $\mu$ M and the maximum fold induction is greater than 1.5 at a concentration with cell viability above 70%.

### Conclusion

The available scientific evidence unequivocally identifies Lyral (HICC) as a skin sensitizer with a moderate potency in animal models and a significant history of causing allergic contact dermatitis in humans. The lack of publicly available, distinct data for a substance named "Liral" strongly suggests it is a synonym for Lyral. While quantitative data from in vitro and in chemico assays for Lyral are not readily found in the public literature, the combination of in vivo and human data has been sufficient for regulatory bodies to prohibit its use in cosmetic products. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide offer a robust framework for assessing the skin sensitization potential of other novel and existing chemicals.

 To cite this document: BenchChem. [Unveiling the Skin Sensitization Profiles of Liral and Lyral: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858300#comparing-the-skin-sensitization-potential-of-liral-and-lyral]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com